molecular formula C21H28O5 B3329485 Pregna-1,4-diene-3,11-dione, 17,20,21-trihydroxy-, (20S)- CAS No. 600-93-1

Pregna-1,4-diene-3,11-dione, 17,20,21-trihydroxy-, (20S)-

Cat. No.: B3329485
CAS No.: 600-93-1
M. Wt: 360.4 g/mol
InChI Key: UMAIDVARGWSZLM-VDUMFTQRSA-N
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Description

Pregna-1,4-diene-3,11-dione, 17,20,21-trihydroxy-, (20S)- is a steroid compound with significant biological and chemical importance. It is known for its complex structure and diverse applications in various fields, including medicine and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregna-1,4-diene-3,11-dione, 17,20,21-trihydroxy-, (20S)- involves multiple steps, starting from simpler steroid precursors. One common method includes the microbial transformation of phytosterols into intermediate compounds, followed by chemical modifications. For instance, the conversion of phytosterols to 9α-hydroxy-3-oxo-4,17 (20)-pregna-diene-20-carboxylic acid (9-OHPDC) using engineered Mycolicibacterium neoaurum, followed by a series of chemical reactions including hydrolysis, decarboxylation, and dehydrogenation .

Industrial Production Methods

Industrial production often employs a combination of microbial and chemical processes to achieve higher yields and purity. The process typically involves the use of bioreactors for microbial transformations and controlled chemical reactions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Pregna-1,4-diene-3,11-dione, 17,20,21-trihydroxy-, (20S)- undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds .

Scientific Research Applications

Pregna-1,4-diene-3,11-dione, 17,20,21-trihydroxy-, (20S)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex steroid compounds.

    Biology: Studied for its role in various biological processes and its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and immunosuppressive properties.

    Industry: Utilized in the production of pharmaceuticals and other steroid-based products

Mechanism of Action

The mechanism of action of Pregna-1,4-diene-3,11-dione, 17,20,21-trihydroxy-, (20S)- involves its interaction with specific molecular targets, such as steroid receptors. It modulates the activity of these receptors, leading to changes in gene expression and subsequent biological effects. The pathways involved often include the regulation of inflammatory responses and immune functions .

Properties

IUPAC Name

(8S,9S,10R,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-17-hydroxy-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,17-18,22,25-26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,17-,18+,19-,20-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAIDVARGWSZLM-VDUMFTQRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(=O)C3C(C1CCC2(C(CO)O)O)CCC4=CC(=O)C=CC34C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2([C@H](CO)O)O)CCC4=CC(=O)C=C[C@]34C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001219777
Record name (20S)-17,20,21-Trihydroxypregna-1,4-diene-3,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

600-93-1
Record name (20S)-17,20,21-Trihydroxypregna-1,4-diene-3,11-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=600-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (20S)-17,20,21-Trihydroxypregna-1,4-diene-3,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pregna-1,4-diene-3,11-dione, 17,20,21-trihydroxy-, (20S)-
Reactant of Route 2
Pregna-1,4-diene-3,11-dione, 17,20,21-trihydroxy-, (20S)-
Reactant of Route 3
Pregna-1,4-diene-3,11-dione, 17,20,21-trihydroxy-, (20S)-
Reactant of Route 4
Pregna-1,4-diene-3,11-dione, 17,20,21-trihydroxy-, (20S)-
Reactant of Route 5
Pregna-1,4-diene-3,11-dione, 17,20,21-trihydroxy-, (20S)-
Reactant of Route 6
Pregna-1,4-diene-3,11-dione, 17,20,21-trihydroxy-, (20S)-

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